molecular formula C19H22N8 B6442829 4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 2548990-84-5

4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Número de catálogo: B6442829
Número CAS: 2548990-84-5
Peso molecular: 362.4 g/mol
Clave InChI: ZSGYEOZVXXQKMI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a piperazine-linked cyclopropylpyrimidine moiety and a 2-methylimidazole group. This structure combines multiple pharmacologically relevant motifs:

  • Piperazine: A flexible six-membered ring with two nitrogen atoms, often employed to enhance solubility and modulate receptor interactions.
  • 2-Methylimidazole: A five-membered aromatic heterocycle that can influence pharmacokinetics through hydrophobic interactions and metabolic resistance.

While none of the provided evidence directly describes this compound, its structural analogs (e.g., piperazine-linked pyrimidines and imidazole derivatives) are well-documented in medicinal chemistry research .

Propiedades

IUPAC Name

4-cyclopropyl-6-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8/c1-14-20-4-5-27(14)19-11-18(23-13-24-19)26-8-6-25(7-9-26)17-10-16(15-2-3-15)21-12-22-17/h4-5,10-13,15H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGYEOZVXXQKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

4-(2-Methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine (CAS: 1706446-94-7)

Key Differences :

  • Substituents : Lacks the cyclopropylpyrimidine group on the piperazine ring.
  • Molecular Weight : 244.3 g/mol (vs. higher molecular weight for the target compound due to the cyclopropylpyrimidine addition).
  • Pharmacological Implications : The absence of the cyclopropylpyrimidine moiety likely reduces steric bulk and may decrease binding affinity to targets requiring extended hydrophobic interactions. Piperazine retains flexibility, which could enhance solubility .
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine

Key Differences :

  • Aromatic Substitutents : Features a 4-fluorophenyl group on piperazine instead of cyclopropylpyrimidine.
  • Functional Groups : Contains a primary amine (-NH2) at position 2 of the pyrimidine, unlike the target compound’s imidazole substitution.
  • Bioactivity : Fluorophenyl groups are often used to enhance metabolic stability and blood-brain barrier penetration. The amine group may participate in hydrogen bonding, influencing target selectivity .
4-[4-(5,5-Dimethyl-4H-thiazol-2-yl)-piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine

Key Differences :

  • Core Structure: Thieno[2,3-d]pyrimidine replaces the pyrimidine core, introducing a sulfur atom.
  • Substituents : Propyl and thiazole groups alter hydrophobicity and electronic properties.
  • Applications: Thienopyrimidines are associated with kinase inhibition, suggesting divergent biological targets compared to the pyrimidine-imidazole scaffold .
Pyrazolo[3,4-d]pyrimidine Derivatives

Key Differences :

  • Fused Ring System : Pyrazolo[3,4-d]pyrimidine cores are more planar than the target compound’s pyrimidine-piperazine-imidazole system.
  • Synthetic Pathways : Often synthesized via cyclocondensation reactions, differing from the stepwise coupling strategies used for piperazine-linked pyrimidines .

Structural and Functional Analysis Table

Compound Name Core Structure Piperazine Substituent Secondary Substituent Molecular Weight (g/mol) Key Features
Target Compound Pyrimidine 6-Cyclopropylpyrimidin-4-yl 2-Methyl-1H-imidazol-1-yl ~356.4* Enhanced rigidity, dual heterocycles
4-(2-Methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine Pyrimidine None 2-Methyl-1H-imidazol-1-yl 244.3 Simplified scaffold, high solubility
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine Pyrimidine 4-Fluorophenyl Methyl, amine ~302.3 Fluorine-enhanced stability
4-[4-(5,5-Dimethyl-4H-thiazol-2-yl)-piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 5,5-Dimethylthiazol-2-yl Propyl ~387.5 Sulfur-containing core

*Estimated based on structural formula.

Research Findings and Implications

Role of Piperazine : The piperazine ring in the target compound and its analogs improves aqueous solubility and serves as a spacer for optimal pharmacophore placement .

Impact of Cyclopropylpyrimidine : This substituent likely increases lipophilicity and target engagement compared to simpler piperazine derivatives (e.g., fluorophenyl or unsubstituted piperazine) .

Imidazole vs. Amine Substituents : The 2-methylimidazole group in the target compound may offer better metabolic resistance compared to primary amines, which are prone to oxidation .

Synthetic Challenges : Multi-step synthesis involving cyclopropylpyrimidine coupling to piperazine may require specialized catalysts or conditions, as seen in analogous pyrazolopyrimidine syntheses .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.